L-Cysteinyl-L-tryptophan

Description

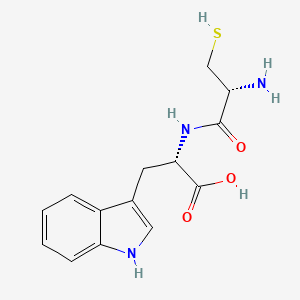

Structure

2D Structure

3D Structure

Properties

CAS No. |

161559-67-7 |

|---|---|

Molecular Formula |

C14H17N3O3S |

Molecular Weight |

307.37 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H17N3O3S/c15-10(7-21)13(18)17-12(14(19)20)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,21H,5,7,15H2,(H,17,18)(H,19,20)/t10-,12-/m0/s1 |

InChI Key |

SYELGNBERZZXAG-JQWIXIFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Synthetic Strategies for L Cysteinyl L Tryptophan

Chemical Synthesis Methodologies

Chemical synthesis offers precise control over peptide sequence and the incorporation of unnatural amino acids. The primary methods, solid-phase and solution-phase synthesis, have both been adapted to handle the complexities of cysteine- and tryptophan-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for L-Cysteinyl-L-tryptophan

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. rsc.orgucl.ac.uk This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing at each step. rsc.orgpeptide.com

The general SPPS workflow involves:

Resin Loading : Attaching the C-terminal amino acid, in this case, a protected L-tryptophan, to a functionalized solid support like a polystyrene resin. rsc.orgpeptide.com

Deprotection : Removing the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the attached tryptophan. peptide.com

Coupling : Adding the next protected amino acid, L-cysteine, with a coupling agent to form the peptide bond.

Cleavage and Global Deprotection : Once the dipeptide is assembled, it is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically with a strong acid cocktail. rsc.org

For the synthesis of this compound, specific adaptations are crucial. The tryptophan indole (B1671886) ring can be modified by cationic species generated during the final acid-mediated cleavage step. peptide.comrsc.org To mitigate this, "scavenger" molecules like triisopropylsilane (B1312306) (TIS) or dithioethane (DTE) are added to the cleavage cocktail to quench these reactive cations. peptide.compeptide.comnih.gov Similarly, the cysteine thiol group must be protected throughout the synthesis to prevent unwanted oxidation or side reactions. rsc.org The choice of protecting groups is critical and is discussed in detail in section 2.1.3.

Two primary SPPS strategies, Boc/Bzl and Fmoc/tBu, are commonly employed, each defined by the combination of temporary N-terminal and permanent side-chain protecting groups used. rsc.org The Fmoc/tBu strategy is often preferred due to its use of milder basic conditions for N-terminal deprotection, preserving acid-labile linkages.

Solution-Phase Synthesis Approaches for Dipeptide Formation

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains valuable, particularly for large-scale production. springernature.com In this approach, protected amino acids are coupled in a suitable solvent, and the intermediate dipeptide is purified before the final deprotection step. thieme-connect.comresearchgate.net

A typical solution-phase synthesis of this compound would follow these steps:

Protection : The amino group of L-cysteine and the carboxyl group of L-tryptophan are protected. The side chains of both amino acids also require protection. mdpi.com

Carboxyl Activation : The carboxyl group of the protected L-cysteine is activated to facilitate the formation of the peptide bond.

Coupling : The activated L-cysteine is reacted with the protected L-tryptophan in an organic solvent to form the dipeptide.

Deprotection : All protecting groups are removed from the resulting dipeptide to yield the final product. mdpi.com

One documented method for synthesizing tryptophan-containing dipeptides in solution utilizes N-(Pg-α-aminoacyl)benzotriazoles as stable and effective acylating agents. thieme-connect.comresearchgate.net For example, a protected cysteine derivative could be converted into its benzotriazole (B28993) ester and then reacted with a protected tryptophan to form the dipeptide backbone. thieme-connect.com Purification of the product after each step is essential but can be labor-intensive compared to SPPS. springernature.com

Strategic Protecting Group Selection for L-Cysteine and L-Tryptophan Moieties

The success of any chemical peptide synthesis hinges on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under specific conditions without affecting others. peptide.com This is especially critical for a dipeptide containing both cysteine and tryptophan.

For L-Cysteine : The primary challenge is protecting the nucleophilic thiol (-SH) side chain. A variety of protecting groups are available, differing in their stability and cleavage conditions.

For L-Tryptophan : The indole side chain is susceptible to oxidation and electrophilic attack during acidic cleavage. While often left unprotected in Fmoc-SPPS, protection can minimize side reactions. peptide.com In Boc-SPPS, protection is more common.

Below is a table of commonly used protecting groups for these amino acids in peptide synthesis:

Table 1: Protecting Groups for L-Cysteine and L-Tryptophan| Amino Acid | Moiety | Protecting Group | Abbreviation | Cleavage Conditions | Characteristics |

|---|---|---|---|---|---|

| L-Cysteine | Thiol (-SH) | Trityl | Trt | Mild acid (e.g., TFA), Iodine. peptide.com | Commonly used in Fmoc synthesis; acid-labile. |

| Acetamidomethyl | Acm | Iodine, Silver ions, Mercury(II) acetate. peptide.com | Stable to TFA; requires specific heavy metal or oxidative cleavage. | ||

| tert-Butyl | tBu | Strong acid (e.g., HF), not easily removed by TFA. peptide.comnih.gov | Very stable; used when a robust thiol protection is needed. | ||

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM). peptide.com | Highly acid-labile; useful for selective deprotection on-resin. peptide.com | ||

| L-Tryptophan | Indole Nitrogen | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA). peptide.com | Often used in Fmoc synthesis to prevent side reactions during cleavage. peptide.com |

| Formyl | For | Base (e.g., piperidine) or HF. peptide.com | Primarily used in Boc-based synthesis. peptide.com |

Enzymatic Synthesis Approaches

Enzymatic methods for peptide synthesis are gaining traction as a "green" alternative to chemical synthesis, often proceeding with high specificity under mild conditions and without the need for extensive protecting group chemistry.

Exploiting Tryptophan Synthase Activity for L-Cysteine-L-Tryptophan Linkage Elucidation

Tryptophan synthase (TrpS) is an enzyme that canonically catalyzes the final two steps in the biosynthesis of L-tryptophan. wikipedia.org Its α-subunit converts indole-3-glycerol phosphate (B84403) into indole, and its β-subunit condenses this indole with L-serine to form L-tryptophan. wikipedia.org

The function of tryptophan synthase is not the formation of peptide bonds. Therefore, it cannot be directly used to synthesize the dipeptide this compound. However, the enzyme's β-subunit has been engineered to accept alternative nucleophiles in place of indole. caltech.educaltech.edu For instance, research has shown that TrpS can catalyze the reaction between L-serine and thiophenol to produce S-phenyl-L-cysteine. researchgate.net This demonstrates a capacity to form carbon-sulfur bonds. In principle, an engineered TrpS might catalyze a reaction between L-serine and L-cysteine, but this would result in the formation of the non-proteinogenic amino acid lanthionine, not the dipeptide this compound. The primary utility of TrpS lies in the synthesis of tryptophan and its analogues, not in peptide linkage. wikipedia.org

Investigation of Peptide Synthetases and Ligases in Dipeptide Formation

Several classes of enzymes are capable of forming peptide bonds and represent potential biocatalysts for the synthesis of this compound.

L-Amino Acid Ligases (Lals) : These enzymes are particularly promising as they catalyze the formation of a dipeptide bond between two unprotected amino acids in an ATP-dependent reaction. mdpi.comasm.org Lals belong to the ATP-grasp superfamily. mdpi.com A notable example, TabS from Pseudomonas syringae, has demonstrated exceptionally broad substrate specificity, capable of producing 136 different dipeptides from 231 tested combinations. asm.org It has been successfully used to synthesize L-glutaminyl-L-tryptophan, confirming its ability to utilize tryptophan as a substrate. asm.org Given this broad range, it is highly plausible that TabS or a similar Lal could synthesize this compound.

Non-Ribosomal Peptide Synthetases (NRPSs) : These are large, modular enzyme complexes that assemble peptides from a variety of amino acids without the use of ribosomes. mdpi.comnih.gov Each module is responsible for incorporating a single amino acid and contains domains for substrate activation (adenylation domain) and peptide bond formation (condensation domain). nih.gov While naturally producing a vast array of complex peptides, engineering these multi-domain enzymes for specific, simple dipeptide synthesis can be challenging.

Proteases (Reverse Synthesis) : Under specific, non-aqueous conditions, proteases like papain, thermolysin, or chymotrypsin (B1334515) can catalyze the reverse reaction of peptide hydrolysis to form peptide bonds. mdpi.com This is typically a kinetically controlled process where an acyl-enzyme intermediate is formed and then transferred to the amino group of a second amino acid. mdpi.com However, the substrate specificity of proteases can be a limiting factor. For example, one study using an aminopeptidase (B13392206) (SSAP) found that it could not synthesize a dipeptide when free cysteine was used as the acyl donor. asm.org

Acyl-CoA Synthetases : In a novel finding, certain acyl-CoA synthetases have been shown to unexpectedly form a peptide bond when L-cysteine is used as a substrate instead of Coenzyme A. nih.gov The proposed mechanism involves the enzymatic formation of an S-acyl-L-cysteine intermediate, followed by a spontaneous chemical S→N acyl transfer to form the peptide bond, a process similar to that seen in native chemical ligation. nih.gov

Table 2: Enzymatic Approaches for Dipeptide Formation

| Enzyme Class | Mechanism | Requirements | Relevance for Cys-Trp |

|---|---|---|---|

| L-Amino Acid Ligase (Lal) | ATP-dependent direct ligation of two free amino acids. asm.org | ATP, Mg²⁺ | High. Broad specificity enzymes like TabS can use Trp as a substrate and are likely to accept Cys. asm.org |

| Non-Ribosomal Peptide Synthetase (NRPS) | Modular assembly line with specific domains for activation and condensation. nih.gov | ATP, Mg²⁺, Pantetheine cofactor | Moderate. Plausible through protein engineering, but complex. |

| Proteases (in reverse) | Kinetically controlled synthesis via an acyl-enzyme intermediate. mdpi.com | Non-aqueous solvent, amino acid esters as substrates. | Low to Moderate. Highly dependent on the specific protease's substrate tolerance; some fail with cysteine. asm.org |

| Acyl-CoA Synthetase | Enzymatic S-acylation of cysteine followed by chemical S→N acyl transfer. nih.gov | ATP, Mg²⁺, Carboxylic acid | Moderate. A novel route demonstrated with L-cysteine, but specificity for tryptophan-containing products is unconfirmed. |

Biotechnological and Fermentative Production Considerations for this compound

The industrial production of the dipeptide this compound through biotechnological means presents a promising alternative to chemical synthesis. This approach leverages the power of microbial and enzymatic systems to create this specific dipeptide with high stereoselectivity and under milder, more environmentally friendly conditions. Two primary strategies are at the forefront of this research: the engineering of microbial biosynthesis pathways and the development of cell-free enzymatic systems.

Microbial Engineering Strategies for Dipeptide Biosynthesis Pathways

The in vivo production of this compound within a microbial host necessitates the co-availability of its constituent amino acids, L-cysteine and L-tryptophan, and an enzymatic system capable of ligating them. Therefore, metabolic engineering efforts are directed towards two key areas: enhancing the production of the precursor amino acids and introducing a suitable dipeptide synthetase.

The fermentative production of individual amino acids like L-cysteine and L-tryptophan has been extensively optimized in various microbial hosts, primarily Escherichia coli and Corynebacterium glutamicum. These engineered strains serve as a foundational platform for developing a whole-cell biocatalyst for this compound synthesis.

L-Cysteine Production in Escherichia coli

Metabolic engineering of E. coli for L-cysteine overproduction has focused on several key strategies to overcome the tight regulation of its biosynthesis and its inherent toxicity at high concentrations. Rational metabolic engineering, often guided by systems biology approaches, has led to significant improvements in L-cysteine titers. Key modifications include:

Deregulation of the Cysteine Biosynthesis Pathway: Overexpression of a feedback-resistant version of serine acetyltransferase (SAT), encoded by the cysE gene, is a common and effective strategy. researchgate.net SAT catalyzes the first committed step in L-cysteine biosynthesis, and its native form is subject to feedback inhibition by L-cysteine.

Enhancement of Precursor Supply: Increasing the intracellular availability of the precursor L-serine is crucial. This is often achieved by overexpressing genes involved in the L-serine biosynthesis pathway, such as serA, serB, and serC. researchgate.net

Reduction of L-Cysteine Degradation: Deletion of genes encoding L-cysteine desulfhydrases, such as tnaA, prevents the degradation of the produced L-cysteine. mdpi.com

Improvement of Sulfur Assimilation: Enhancing the pathways for sulfur uptake and incorporation can further boost L-cysteine synthesis.

Export of L-Cysteine: Overexpression of efflux pumps, like the ydeD gene product, helps to alleviate the cellular toxicity of high L-cysteine concentrations by exporting it into the medium. researchgate.net

Through a combination of these strategies, engineered E. coli strains have been developed that can produce significant quantities of L-cysteine. For instance, a rationally engineered E. coli strain achieved an L-cysteine titer of 5.1 g/L in a fed-batch fermentation. researchgate.net

L-Tryptophan Production in Corynebacterium glutamicum

Corynebacterium glutamicum is a workhorse for the industrial production of various amino acids, including L-tryptophan. Systems metabolic engineering has been instrumental in developing high-yielding strains. Key engineering targets include:

Enhancement of the Shikimate Pathway: The shikimate pathway provides the precursor chorismate for aromatic amino acid biosynthesis. Engineering this pathway to increase flux towards chorismate is a primary objective.

Deregulation of the Tryptophan Operon: The trp operon, which contains the genes for L-tryptophan biosynthesis, is tightly regulated. Strategies to deregulate this operon include the use of feedback-resistant enzymes and the modification of regulatory elements.

Engineering of Transport Systems: Optimizing the export of L-tryptophan from the cell can prevent feedback inhibition and increase the final product titer.

Repression of Competing Pathways: Minimizing the flux of carbon into competing metabolic pathways ensures that more resources are directed towards L-tryptophan production.

A comprehensive metabolic engineering approach in C. glutamicum, guided by genome-scale modeling, has resulted in strains capable of producing over 50 g/L of L-tryptophan in fed-batch fermentations. chemrxiv.org

A promising strategy for the in vivo production of this compound involves the co-expression of a suitable dipeptide-forming enzyme in a host strain already engineered to overproduce L-cysteine and L-tryptophan.

One such enzyme with demonstrated potential is the L-amino acid α-ligase (Lal) from Bacillus subtilis, encoded by the bacD gene. This enzyme is known to catalyze the ATP-dependent formation of dipeptides from a wide range of unprotected L-amino acids. nih.gov

A study demonstrated the successful biosynthesis of various L-cysteine-containing dipeptides in E. coli. This was achieved by introducing a plasmid carrying the bacD gene into an L-cysteine overproducing strain. nih.gov The researchers were able to detect the formation of several dipeptides, including those with aliphatic and aromatic side chains, by providing the corresponding C-terminal amino acid in the culture medium.

Table 1: In vitro synthesis of L-Cysteine-containing dipeptides by BacD enzyme

| N-terminal Amino Acid | C-terminal Amino Acid | Dipeptide Formed |

| L-Cysteine | L-Alanine | Cys-Ala |

| L-Cysteine | L-Valine | Cys-Val |

| L-Cysteine | L-Leucine | Cys-Leu |

| L-Cysteine | L-Isoleucine | Cys-Ile |

| L-Cysteine | L-Methionine | Cys-Met |

| L-Cysteine | L-Phenylalanine | Cys-Phe |

| L-Cysteine | L-Tyrosine | Cys-Tyr |

| L-Cysteine | L-Tryptophan | Cys-Trp |

| L-Cysteine | Glycine | Cys-Gly |

| L-Cysteine | L-Serine | Cys-Ser |

| L-Cysteine | L-Threonine | Cys-Thr |

| L-Cysteine | L-Cysteine | Cys-Cys |

Data sourced from in vitro assays using the BacD enzyme. nih.gov

This research provides a strong proof-of-concept for the fermentative production of this compound. By co-engineering the host strain to overproduce both L-cysteine and L-tryptophan, it is conceivable that the intracellular pools of these amino acids could be directly channeled towards the synthesis of the target dipeptide by the expressed L-amino acid ligase.

However, a significant challenge in this in vivo approach is the potential for degradation of the newly synthesized dipeptide by endogenous cellular peptidases. nih.gov Therefore, further engineering of the host strain to eliminate or reduce the activity of these degradative enzymes would be a critical step towards achieving high production titers.

Development of Cell-Free Enzymatic Systems for this compound Production

Cell-free enzymatic systems offer a powerful alternative to whole-cell fermentation for the synthesis of this compound. These systems utilize purified enzymes or crude cell extracts to catalyze the desired reaction in vitro. This approach provides several advantages, including the circumvention of cellular transport barriers, the elimination of competing metabolic pathways, and the ability to operate under conditions that might be toxic to living cells.

As mentioned previously, L-amino acid ligases (Lals) are prime candidates for the enzymatic synthesis of dipeptides. The broad substrate specificity of enzymes like BacD from B. subtilis makes them attractive for the synthesis of a variety of dipeptides, including this compound. nih.gov

A cell-free system for this compound production would involve the incubation of L-cysteine and L-tryptophan with a purified or partially purified L-amino acid ligase in a reaction buffer containing ATP and magnesium ions, which are essential for the enzyme's activity. The reaction progress can be monitored, and the product can be purified from the reaction mixture.

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of complex peptides in nature. portlandpress.com The adenylation (A) domains of NRPSs are responsible for recognizing and activating specific amino acids. This catalytic activity can be harnessed for dipeptide synthesis in a chemoenzymatic approach.

In this method, an A-domain with specificity for L-cysteine would be used to activate it, forming an aminoacyl-adenylate intermediate. This activated species can then react with L-tryptophan in a subsequent chemical step to form the dipeptide. Research has shown the feasibility of this approach for synthesizing various dipeptides, including those containing D-amino acids like D-Trp-D-Trp. asm.org

Table 2: Examples of Dipeptides Synthesized Using NRPS Adenylation Domains

| Adenylation Domain | Activated Amino Acid | Nucleophile | Dipeptide Product |

| BacB2-A | D-Ornithine | L-Leucine | D-Orn-L-Leu |

| PbtA1-A | D-Phenylalanine | L-Alanine | D-Phe-L-Ala |

| PbtB2-A | D-Tryptophan | D-Tryptophan | D-Trp-D-Trp |

Data sourced from a study on chemoenzymatic synthesis using adenylation domains of bacitracin and paenibacillin synthetases. asm.org

The engineering of NRPS domains and modules is an active area of research, with the potential to create novel synthetases with tailored specificities for producing desired dipeptides like this compound. db-thueringen.denih.gov

An alternative to using purified enzymes is the use of crude cell extracts from engineered microbial strains. osti.gov For the production of this compound, one could envision a system that utilizes a mixture of extracts from two different strains: one highly efficient in producing L-cysteine and the other in producing L-tryptophan. Alternatively, a single strain engineered to co-express the biosynthetic pathways for both amino acids could be used to prepare the extract.

The cell-free reaction would be supplemented with the necessary precursors and cofactors to support both amino acid synthesis and the subsequent dipeptide ligation, which could be catalyzed by an endogenous or co-expressed ligase. This "one-pot" approach simplifies the process by eliminating the need for extensive enzyme purification. Cell-free systems also provide a rapid platform for prototyping and optimizing biosynthetic pathways before implementing them in a whole-cell system. frontiersin.org

Structural and Conformational Elucidation of L Cysteinyl L Tryptophan

Spectroscopic Analysis for Dipeptide Characterization

Spectroscopic methods are indispensable for the detailed characterization of peptide structures in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Vibrational Spectroscopy (FTIR and Raman) collectively provide a comprehensive picture of the dipeptide's atomic connectivity, stereochemistry, and functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For L-Cysteinyl-L-tryptophan, ¹H and ¹³C NMR would provide precise information about the chemical environment of each atom.

The formation of the peptide bond between L-cysteine and L-tryptophan induces characteristic shifts in the NMR spectra compared to the individual amino acids. The α-carbon and α-proton of the N-terminal cysteine residue and the C-terminal tryptophan residue would be particularly affected. In ¹H NMR, the signal for the tryptophan indole (B1671886) (-NH) proton can be observed downfield, around 10.1 ppm, though this peak may vanish with water suppression due to chemical exchange. nih.gov The conformation of the tryptophan side chain has been extensively studied using NMR, analyzing coupling constants and Nuclear Overhauser Effects (NOEs) to determine dihedral angles. colab.ws

¹³C NMR spectroscopy complements the proton data, with the carbonyl carbon of the newly formed amide bond exhibiting a characteristic resonance. The chemical shifts of the α and β carbons of both amino acid residues provide further structural constraints. spectralservice.de The analysis of more complex peptides often requires uniform ¹³C/¹⁵N-labeling and triple-resonance experiments to resolve overlapping signals. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for L-Tryptophan in DMSO-d₆ This table provides reference data for the tryptophan moiety of the dipeptide.

| Proton Assignment | Shift (ppm) |

|---|---|

| Indole N-H | 11.11 |

| Aromatic C4-H | 7.580 |

| Aromatic C7-H | 7.361 |

| Aromatic C2-H | 7.263 |

| Aromatic C6-H | 7.054 |

| Aromatic C5-H | 6.965 |

| α-CH | 3.533 |

| β-CH₂ | 3.326, 3.036 |

Data sourced from ChemicalBook based on a 399.65 MHz spectrum. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for L-Tryptophan in H₂O This table provides reference data for the tryptophan moiety of the dipeptide.

| Carbon Assignment | Shift (ppm) |

|---|---|

| Carbonyl C=O | 173.8 |

| Aromatic C-8 | 138.1 |

| Aromatic C-9 | 128.8 |

| Aromatic C-6 | 125.4 |

| Aromatic C-5 | 122.4 |

| Aromatic C-4 | 119.9 |

| Aromatic C-2 | 112.8 |

| Aromatic C-3 | 108.3 |

| α-C | 56.4 |

| β-C | 28.8 |

Data sourced from the Human Metabolome Database (HMDB0000929) based on a 125 MHz spectrum. hmdb.ca

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Secondary Structure Inference

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is particularly sensitive to the chiral nature of molecules. Since this compound is composed of two L-amino acids, it is a chiral molecule and would be CD-active.

The CD spectrum of the dipeptide would be influenced by the individual contributions of the L-cysteine and L-tryptophan residues, as well as the formation of the peptide bond. The aromatic side chain of tryptophan gives rise to characteristic CD signals in the near-UV region (around 290 nm, 240 nm, and 220 nm). rsc.org The L- and D-enantiomers of tryptophan-containing molecules produce symmetric and opposite CD signals. rsc.org Similarly, L-cysteine exhibits its own characteristic CD spectrum. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a "molecular fingerprint."

For this compound, the spectra would be dominated by vibrations of the peptide backbone and the specific side chains. Key vibrational modes include:

Amide Bands: The formation of the peptide bond results in characteristic amide bands. The Amide I band (mainly C=O stretching) would appear around 1650 cm⁻¹, and the Amide II band (N-H bending and C-N stretching) would be found near 1550 cm⁻¹.

Tryptophan Side Chain: The indole ring of tryptophan has several characteristic bands in both FTIR and Raman spectra. asianpubs.org

Cysteine Side Chain: The S-H stretching vibration of the cysteine thiol group is typically weak in the IR spectrum but gives a distinct Raman signal around 2545 cm⁻¹. dergipark.org.tr

N-H and O-H Stretching: In the high-frequency region (3000-3500 cm⁻¹), bands corresponding to N-H stretching of the terminal amine and indole group, as well as O-H stretching of the terminal carboxylic acid, would be present.

The analysis of these vibrational modes confirms the presence of the key functional groups within the dipeptide and can also be sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding. dergipark.org.trdergipark.org.tr

Table 3: Key Vibrational Frequencies for this compound Functional Groups This table presents expected frequency ranges based on data from constituent amino acids.

| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide I (C=O stretch) | FTIR/Raman | ~1650 |

| Amide II (N-H bend, C-N stretch) | FTIR/Raman | ~1550 |

| Thiol (S-H stretch) | Raman | ~2545 |

| Indole Ring Modes | FTIR/Raman | Multiple bands (e.g., 740-1600) |

| Carboxyl C=O Stretch | FTIR | ~1700-1750 |

Crystallographic Studies

Crystallographic techniques, particularly X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Analysis of this compound Crystals

The crystal structure of L-tryptophan has been solved, revealing a complex arrangement with multiple molecules in the asymmetric unit and extensive hydrogen bonding networks. researchgate.net Similarly, L-cysteine structures have been studied. acs.org For the dipeptide, the crystal packing would be dictated by a combination of hydrogen bonds involving the terminal amine and carboxyl groups, the amide backbone, and the side chains (the thiol group of cysteine and the indole of tryptophan). The final conformation would represent a low-energy state that balances these intermolecular forces.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a crucial analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and, through fragmentation analysis (tandem MS or MS/MS), to elucidate its structure and assess its purity.

For this compound, electrospray ionization (ESI) would be a common method to generate gas-phase ions. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated from its molecular formula (C₁₄H₁₇N₃O₃S).

Tandem mass spectrometry (MS/MS) of the parent ion would reveal a characteristic fragmentation pattern. Key fragmentations would include:

Cleavage of the peptide bond, leading to the formation of b- and y-ions. The b-ion would correspond to the N-terminal cysteine residue, and the y-ion to the C-terminal tryptophan residue.

Loss of the side chains from the parent or fragment ions. For tryptophan, a characteristic fragment ion corresponding to the indole moiety is often observed. csic.es

Loss of small neutral molecules like water (H₂O) or carbon monoxide (CO) from the precursor or fragment ions.

Theoretical and Computational Investigations of L Cysteinyl L Tryptophan

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to examine the intrinsic properties of L-Cysteinyl-L-tryptophan, detailing its electronic structure and reactivity.

Density Functional Theory (DFT) has been employed to investigate this compound, often in the context of its interaction with surfaces or in spectroscopic analysis. These studies provide foundational data on the molecule's geometry and vibrational modes. acs.org A systematic rotor search followed by DFT reoptimization with the B3LYP functional can be used to identify the lowest-lying conformers of the dipeptide. acs.org

Such calculations are critical for interpreting experimental data, for instance, in Surface-Enhanced Raman Scattering (SERS) spectroscopy, where the dipeptide is anchored to a metal substrate. acs.org DFT computations for Ac-Cys-Trp-NH2, a modified version of the dipeptide, interacting with a small gold cluster (Au3), predict an adsorption geometry where the indole (B1671886) nitrogen is in close proximity to the gold. acs.org In this conformation, the indole ring of Ac-Cys-Trp-NH2 is oriented almost perpendicularly to the plane of the gold cluster. acs.org

The vibrational bands of the dipeptide are assigned using DFT calculations combined with Potential Energy Distribution (PED) analysis. acs.org These analyses reveal that the Raman spectra are typically dominated by vibrations originating from the tryptophan aromatic side chain, a consequence of its high polarizability due to delocalized aromatic electrons. acs.org

| Computational Method | Application | Key Findings for Cys-Trp Dipeptides |

| Density Functional Theory (DFT) with B3LYP functional | Geometry optimization and vibrational analysis | Identifies low-energy conformers and predicts adsorption geometries on metal surfaces. acs.org |

| Potential Energy Distribution (PED) Analysis | Assignment of vibrational bands | Confirms that Raman and SERS spectra are dominated by tryptophan side-chain vibrations. acs.org |

While specific high-level ab initio studies solely focused on the isolated this compound dipeptide are not extensively documented in readily available literature, the principles of these methods are widely applied to peptides to achieve high accuracy in electronic property determination. Methods like Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are considered benchmarks for calculating the energies and properties of small to medium-sized molecules. For amino acids and dipeptides, these methods provide precise energetics for different conformers, which can then be used to benchmark faster methods like DFT. For a molecule like this compound, ab initio calculations would be instrumental in accurately determining properties such as ionization potentials, electron affinities, and excited state energies, which are crucial for understanding its role in processes like electron transfer.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and interaction dynamics of this compound over time, capturing the influence of its environment.

MD simulations have been performed on a comprehensive set of 441 two-residue peptides, including Cys-Trp, in aqueous solution to study their conformational preferences. nih.gov These simulations, often using force fields like Amber ff99SB-ildn-nmr, provide detailed information on the population of different backbone dihedral angles (φ and ψ), which define the peptide's secondary structure tendencies (e.g., α-helical, β-sheet, or polyproline II). nih.gov For instance, analysis of peptides ending in tryptophan, like Cys-Trp, can reveal the neighboring residue effects that Trp exerts on the conformational sampling of the preceding Cys residue. nih.gov

In one study, it was noted that the acetylated and amidated form of Cys-Trp was found to be insoluble in water, which limited its experimental analysis in aqueous solution but highlighted a key physicochemical property. rsc.org This suggests that in computational studies, the choice of solvent model (aqueous vs. non-aqueous) is critical for accurately representing the dipeptide's behavior. Simulations in non-aqueous environments would be relevant for understanding its dynamics within a lipid membrane or at an interface.

| Simulation Parameter | Observation for Cys-Trp | Implication |

| Solvent | Aqueous (simulated) | Simulations reveal conformational preferences and the influence of the Trp residue on the Cys backbone. nih.gov |

| Solubility | Insoluble in water (experimental) | Highlights the hydrophobic character and suggests non-aqueous simulations are relevant for certain environments. rsc.org |

MD simulations are also used to investigate how this compound interacts with other molecules, including metal ions and biological macromolecules. Simulations of cysteine-containing dipeptides, including Cys-Trp, have been used to calculate the internal energies of their complexes with various transition metals. rsc.org These simulations can help predict metal specificity and the stability of the resulting complexes. rsc.org

In the context of larger systems, such as a cysteine-to-tryptophan mutation in a protein, MD simulations can reveal how this single amino acid change alters the protein's dynamics and function. plos.orgnih.gov While not a direct study of the dipeptide, these simulations show that the presence of a Cys-Trp linkage within a larger sequence can significantly impact the flexibility of protein loops and the opening and closing of substrate transfer channels by altering correlated motions within the protein structure. plos.orgnih.gov This provides insight into the potential role of a Cys-Trp motif in mediating protein-protein interactions or modulating enzyme activity.

Prediction of Bioactive Conformations and Potential Molecular Interactions

The computational data gathered from quantum chemical calculations and MD simulations can be integrated to predict the bioactive conformations of this compound. By identifying low-energy structures and their dynamic behavior, researchers can hypothesize how this dipeptide might interact with a biological target, such as a receptor binding pocket or an enzyme active site.

The tryptophan side chain, with its large aromatic surface, is known to participate in π-stacking and hydrophobic interactions, while the cysteine residue's thiol group can act as a nucleophile, a metal ligand, or form a disulfide bond. acs.org Computational models can predict the preferred orientations that facilitate these interactions. For example, DFT-optimized geometries of Cys-Trp interacting with metal clusters show the cysteine sulfur atom acting as an anchor to the surface, positioning the tryptophan residue for potential interactions with its surroundings. acs.org This predictive power is essential for the rational design of peptidomimetics or for understanding the structural and functional roles of the Cys-Trp motif in larger biological peptides and proteins.

Enzymatic and Metabolic Pathways Involving L Cysteinyl L Tryptophan in Model Systems

Potential for Hydrolysis by Specific Peptidases and Proteases

The hydrolysis of L-Cysteinyl-L-tryptophan into its constituent amino acids is a critical first step in its metabolism. This cleavage is catalyzed by peptidases, also known as proteases, which are enzymes that break peptide bonds. nih.gov The susceptibility of the peptide bond in this compound to hydrolysis is dependent on the specificity of the peptidases present in a given biological system.

Peptidases are broadly classified as either exopeptidases or endopeptidases. nih.gov Exopeptidases cleave peptide bonds from the ends of a peptide chain, while endopeptidases cleave internal peptide bonds. nih.gov As a dipeptide, this compound would primarily be a substrate for exopeptidases, specifically aminopeptidases that cleave the N-terminal amino acid and carboxypeptidases that cleave the C-terminal amino acid.

Dipeptidyl peptidase I (DPPI), a cysteine protease, is known to cleave dipeptides from the N-terminus of proteins. nih.govresearchgate.net However, the specificity of peptidases can be highly dependent on the amino acid residues composing the peptide. For instance, some proteases have specificity for aromatic or hydrophobic residues at certain positions relative to the scissile bond. The presence of the bulky indole (B1671886) side chain of tryptophan and the thiol-containing side chain of cysteine will influence the binding and catalytic efficiency of various peptidases.

The table below summarizes the classification of peptidases and their potential action on this compound.

| Peptidase Class | Action | Potential for Hydrolysis of this compound |

| Exopeptidases | Cleave terminal peptide bonds | High |

| Aminopeptidases | Cleave N-terminal amino acid | High, would release L-cysteine |

| Carboxypeptidases | Cleave C-terminal amino acid | High, would release L-tryptophan |

| Dipeptidases | Hydrolyze dipeptides | High |

| Endopeptidases | Cleave internal peptide bonds | Low, as it is a dipeptide |

It is important to note that while the general potential for hydrolysis is high, the specific enzymes responsible and the rate of hydrolysis would vary between different non-human model systems, depending on their unique enzymatic repertoires.

Interplay with Amino Acid Transport and Homeostasis Mechanisms in Cellular Models (non-human)

Once hydrolyzed, the constituent amino acids, L-cysteine and L-tryptophan, are transported into cells by various amino acid transport systems. However, the dipeptide itself may also be transported into cells before hydrolysis. Many microorganisms, such as bacteria and yeast, possess sophisticated peptide transport systems. frontiersin.orgnih.govphysiology.org

In bacteria, di- and tri-peptides are often transported by the DtpT transporter, a proton-dependent peptide transporter (PTR) family member. frontiersin.org Oligopeptides (three or more residues) are typically transported by ATP-binding cassette (ABC) transporters, such as the Opp system. frontiersin.org In yeast, such as Saccharomyces cerevisiae, dipeptide transport is also mediated by members of the PTR family. yeastgenome.orgnih.gov The transport of dipeptides is an energy-dependent process and is often regulated by the availability of other nitrogen sources. nih.gov

The transport of this compound into non-human cellular models would likely be mediated by these dipeptide transport systems. The affinity of the transporter for this specific dipeptide would be influenced by the physicochemical properties of the cysteine and tryptophan side chains. Once inside the cell, the dipeptide would be hydrolyzed by intracellular peptidases, releasing L-cysteine and L-tryptophan to join the intracellular amino acid pools.

The transport of the individual amino acids is also a highly regulated process. L-tryptophan is transported by several systems, including the L-type amino acid transporter 1 (LAT1), which is a major transporter for large neutral amino acids. nih.govnih.gov L-cysteine is also taken up by specific transporters, often in its oxidized form, cystine. researchgate.net The interplay between dipeptide transport and individual amino acid transport systems is crucial for maintaining amino acid homeostasis within the cell.

The following table outlines the potential transport mechanisms for this compound and its constituent amino acids in non-human cellular models.

| Molecule | Transport System | Model Organism Example |

| This compound | Dipeptide Transporters (e.g., DtpT, PTR family) | Bacteria, Yeast |

| L-Tryptophan | L-type Amino Acid Transporters (e.g., LAT1) | Various non-human cell lines |

| L-Cysteine/Cystine | Cysteine/Cystine Transporters | Bacteria, Yeast |

Intermediary Metabolism and Catabolic Fates in Non-Human Biological Systems

Following hydrolysis and cellular uptake, the individual amino acids L-tryptophan and L-cysteine enter their respective metabolic pathways.

The majority of L-tryptophan catabolism in many organisms occurs via the kynurenine (B1673888) pathway. nih.govwikipedia.org This pathway is responsible for approximately 95% of tryptophan degradation and leads to the production of several bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid, ultimately leading to the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govwikipedia.org

The initial and rate-limiting step of the kynurenine pathway is the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govmdpi.com TDO is primarily found in the liver, while IDO is more widely distributed in extrahepatic tissues. nih.gov The activity of these enzymes is often upregulated under inflammatory conditions. mdpi.com

Subsequent enzymatic steps lead to the formation of various kynurenine pathway metabolites. The balance between the different branches of the pathway can have significant physiological consequences, as some metabolites are neuroprotective (e.g., kynurenic acid) while others can be neurotoxic (e.g., quinolinic acid). mdpi.com

The tryptophan moiety of this compound, once released, would be a substrate for this pathway. The rate of its entry into the kynurenine pathway would depend on the activity of TDO and IDO in the specific non-human model system being studied.

The major steps and enzymes of the kynurenine pathway are summarized in the table below.

| Substrate | Enzyme | Product |

| L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | N-Formylkynurenine |

| N-Formylkynurenine | Formamidase | L-Kynurenine |

| L-Kynurenine | Kynurenine 3-monooxygenase (KMO) | 3-Hydroxykynurenine |

| L-Kynurenine | Kynurenine aminotransferase (KAT) | Kynurenic acid |

| 3-Hydroxykynurenine | Kynureninase | 3-Hydroxyanthranilic acid |

| 3-Hydroxyanthranilic acid | 3-hydroxyanthranilate 3,4-dioxygenase | 2-amino-3-carboxymuconate semialdehyde |

| 2-amino-3-carboxymuconate semialdehyde | Picolinate carboxylase | Picolinic acid |

| 2-amino-3-carboxymuconate semialdehyde | Non-enzymatic cyclization | Quinolinic acid |

| Quinolinic acid | Quinolinate phosphoribosyltransferase (QPRT) | Nicotinic acid mononucleotide |

The cysteine moiety of this compound enters the sulfur metabolism pathways. Cysteine plays a central role in sulfur metabolism, serving as a precursor for the synthesis of methionine (in some organisms), glutathione, taurine, and other sulfur-containing compounds. researchgate.netsemanticscholar.org It is also a key component in the formation of iron-sulfur clusters in proteins.

In many microorganisms, cysteine biosynthesis starts from serine. researchgate.net The degradation of cysteine can proceed through several routes, including the action of cysteine desulfhydrases, which release hydrogen sulfide (B99878) (H₂S), pyruvate, and ammonia. researchgate.netsemanticscholar.org

The transsulfuration pathway is a major route of cysteine metabolism, connecting it to methionine metabolism. In the forward direction (in organisms that can synthesize methionine from cysteine), homocysteine is converted to methionine. In the reverse transsulfuration pathway (present in many animals), methionine is converted to cysteine via homocysteine. The cysteine released from this compound would contribute to the intracellular cysteine pool and be utilized in these various metabolic pathways.

The key aspects of cysteine metabolism are outlined in the following table.

| Metabolic Process | Key Enzymes | Significance |

| Glutathione Synthesis | Glutamate-cysteine ligase, Glutathione synthetase | Synthesis of the major intracellular antioxidant |

| Taurine Synthesis | Cysteine dioxygenase, Cysteinesulfinate decarboxylase | Production of an important osmolyte and antioxidant |

| Hydrogen Sulfide (H₂S) Production | Cysteine desulfhydrases, Cystathionine β-synthase, Cystathionine γ-lyase | Generation of a gaseous signaling molecule |

| Pyruvate Production | Cysteine desulfhydrases | Entry into central carbon metabolism |

Biosynthesis of Related Dipeptides and Analogues in Microorganisms

Microorganisms are a rich source of diverse bioactive peptides, including dipeptides. The biosynthesis of these peptides can occur through both ribosomal and non-ribosomal pathways. While ribosomal synthesis produces peptides from mRNA templates, non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize peptides in a template-independent manner.

Several tryptophan-containing cyclic dipeptides have been isolated from microorganisms and have been shown to possess biological activities. mdpi.comrsc.org The synthesis of dipeptides can also be achieved enzymatically. For example, aminopeptidases have been shown to catalyze the synthesis of dipeptides under certain conditions. researchgate.net

The biosynthesis of analogues of this compound in microorganisms could involve the incorporation of modified cysteine or tryptophan residues. Tryptophan derivatives can be produced through various biosynthetic pathways in microorganisms, starting from chorismate. frontiersin.org Similarly, various sulfur-containing amino acid analogues can be synthesized. The enzymatic machinery of microorganisms provides a versatile platform for the production of a wide array of dipeptide analogues with potentially novel biological activities.

| Biosynthetic Approach | Description | Examples |

| Non-Ribosomal Peptide Synthesis (NRPS) | Large multi-enzyme complexes assemble peptides from amino acid precursors. | Synthesis of various microbial peptides. |

| Enzymatic Synthesis | Specific enzymes, such as aminopeptidases, can catalyze peptide bond formation. | Synthesis of dipeptides like Trp-His. researchgate.net |

| Metabolic Engineering | Modification of microbial metabolic pathways to produce desired amino acid precursors for dipeptide synthesis. | Production of tryptophan derivatives. frontiersin.org |

Investigative Methodologies for Biological Activities Mechanistic Studies in Vitro/ex Vivo

Molecular Interaction Studies

Direct molecular interaction studies for the simple dipeptide L-Cysteinyl-L-tryptophan are not widely documented. However, the analysis of the more complex tryptathionine bridge provides significant insights into the potential interactions of a Cys-Trp motif.

Elucidation of Enzyme Inhibition or Activation Mechanisms

There is a lack of specific data on this compound as an enzyme inhibitor or activator. However, when this linkage is part of a larger, rigid peptide structure, it can be a key component of highly potent enzyme inhibitors. The most prominent example is the tryptathionine bridge in amatoxins, such as α-amanitin, which are powerful inhibitors of eukaryotic RNA Polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA. rsc.orgharvard.educore.ac.uk The inhibition of this enzyme is the primary mechanism of their toxicity.

Studies on synthetic analogs of α-amanitin demonstrate that modifications to the tryptathionine bridge, such as the oxidation state of the sulfur atom, significantly impact the inhibitory activity against RNA Pol II. rsc.org For instance, the naturally occurring (R)-sulfoxide configuration is a more potent inhibitor than the thioether or the unnatural (S)-sulfoxide. rsc.org

| Compound | Tryptathionine Bridge State | Inhibitory Constant (Ki) in nM |

|---|---|---|

| Analog 1 (Thioether) | Thioether | 79 ± 10 |

| Analog 2 ((R)-Sulfoxide) | (R)-Sulfoxide | 18 ± 1.5 |

| Analog 3 ((S)-Sulfoxide) | (S)-Sulfoxide | 710 ± 150 |

| Analog 4 (Sulfone) | Sulfone | 100 ± 2.2 |

Analysis of Receptor Binding and Ligand-Target Interactions

Specific receptor binding studies for this compound are not available. The concept of ligand-target interaction is well-illustrated by the family of peptides containing the tryptathionine cross-link. These peptides bind with very high affinity to their respective protein targets. nih.gov

Amatoxins: These bicyclic octapeptides, containing a tryptathionine sulfoxide (B87167) bridge, are selective inhibitors of RNA Polymerase II. harvard.edu

Phallotoxins: These bicyclic heptapeptides feature a tryptathionine thioether bridge and are known to be selective inhibitors of filamentous actin (F-actin). nih.govharvard.edu

The tryptathionine linkage is considered essential for the high-affinity binding to these protein targets, as derivatives lacking this cross-link are virtually inactive. harvard.edu

Modulation of Protein-Protein Interactions at a Molecular Level

While there is no direct evidence of this compound modulating protein-protein interactions, the tryptathionine linkage provides a structural scaffold that facilitates such interactions. Synthetic methods to create tryptathionine cross-links in peptides are of high interest as they allow the generation of bioactive compounds that can address targets like protein-protein interactions. h1.coacs.org The rigid, bicyclic structure conferred by the tryptathionine bridge in amatoxins and phallotoxins is crucial for their ability to bind to and stabilize specific conformations of their target proteins, thereby inhibiting their normal function.

Cellular Pathway Elucidation in Model Organisms or Cell Lines (non-human)

Research into the effects of this compound on specific cellular pathways is sparse. However, studies on dipeptides with similar compositions provide a basis for predicted activities.

Assessment of Oxidative Stress Response Mechanisms and Antioxidant Activity

Dipeptides containing the amino acid residues tryptophan, tyrosine, histidine, cysteine, and methionine are noted for possessing potent antioxidant activity. nih.gov The antioxidant capacity stems from the ability to scavenge free radicals, inhibit lipid peroxidation, and chelate transition metal ions. nih.gov The indole (B1671886) group of tryptophan and the thiol (sulfhydryl) group of cysteine are key functional moieties responsible for this activity. nih.govcsic.es

In vitro studies on a range of dipeptides have demonstrated that those containing cysteine or tryptophan exhibit significant radical scavenging activities in various assays. bohrium.comresearchgate.net For example, dipeptides containing cysteine show antioxidant effects in DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays, while those with tryptophan are active in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and ORAC (oxygen radical absorbance capacity) assays. bohrium.com

| Compound | Antioxidant Assay | Observed Activity/Note |

|---|---|---|

| L-Cysteine | DPPH, FRAP, ABTS | Exhibits radical scavenging activity. bohrium.com |

| L-Tryptophan | ABTS, ORAC | Shows high antioxidant capacity. bohrium.comresearchgate.net |

| Cys-containing dipeptides | DPPH & FRAP | Generally show ferric reducing and radical scavenging activities. bohrium.com |

| Trp-containing dipeptides | ABTS & ORAC | Generally show ABTS radical scavenging activities. bohrium.com |

Exploration of Amino Acid Stress Signaling Pathways

There are no specific studies detailing the role of this compound in amino acid stress signaling pathways. However, several patents list this compound among numerous dipeptides that can be used as an additive in cell culture media to maintain the undifferentiated state and promote the proliferation of pluripotent stem cells. google.comgoogle.com This suggests that the dipeptide can be utilized by cells, likely after being broken down into its constituent amino acids, to support essential metabolic functions and prevent the stress associated with nutrient depletion.

Influence on Microbial Growth and Biofilm Formation Mechanisms

The formation of bacterial biofilms is a complex process involving adhesion, proliferation, and the production of an extracellular matrix. This matrix, primarily composed of proteins, polysaccharides, and nucleic acids, protects the embedded bacteria from antimicrobial agents and host immune responses. nih.gov Amino acids and their derivatives have been identified as key molecules capable of interfering with these processes.

While direct studies on this compound are limited, research on its components and related molecules demonstrates significant anti-biofilm potential. For instance, certain D-isomers of amino acids have shown notable inhibitory effects. In-vitro studies have demonstrated that D-tryptophan and D-cysteine can inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govnih.gov The mechanism for D-amino acids can involve interference with the initial adhesion of bacteria by altering surface properties or disrupting the synthesis of the biofilm matrix. researchgate.net

Furthermore, indole, a metabolic byproduct of tryptophan produced by the bacterial enzyme tryptophanase, acts as a crucial cell-to-cell signaling molecule that can influence biofilm formation. tandfonline.comasm.org The inhibition of tryptophanase is being explored as a strategy to prevent biofilms. tandfonline.com Another relevant derivative, N-Acetyl-l-cysteine (NAC), has been shown to reduce biofilm formation by decreasing the production of extracellular polysaccharides (EPS) in numerous bacterial strains and can inhibit the growth of both monocultures and multispecies communities. nih.gov Tryptophan-containing peptides have also been found to impair biofilm development in multidrug-resistant Pseudomonas aeruginosa by downregulating the gene expression of quorum sensing systems. mdpi.com

| Compound | Affected Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| D-tryptophan, D-cysteine | A. baumannii | 35–86% inhibition of biofilm formation at 2 mM. | nih.gov |

| D-tryptophan, D-cysteine, D-tyrosine | P. aeruginosa | 10–30% inhibition of biofilm formation at 4 mM. | nih.govnih.gov |

| N-Acetyl-l-cysteine (NAC) | S. warneri, B. cereus, P. mendocina, etc. | Inhibited growth at 0.5 mg/ml; reduced EPS production. | nih.gov |

| Indole (from L-tryptophan) | F. nucleatum | Influences biofilm formation in a dose-dependent manner. | asm.org |

| Tryptophan-containing peptides | P. aeruginosa (multidrug-resistant) | Inhibited biofilm development and reduced production of virulence factors. | mdpi.com |

Mechanistic Studies on Nano-Conjugates and Functionalized Derivatives

The conjugation of amino acids to nanoparticles represents a promising strategy to enhance their biological efficacy. Functionalizing nanoparticle surfaces with molecules like L-cysteine and L-tryptophan can significantly improve their antimicrobial and other therapeutic properties.

Synthesis and Characterization of this compound-Functionalized Nanoparticles

While the direct synthesis of nanoparticles functionalized with the this compound dipeptide is not widely documented, extensive research exists on the functionalization of various nanoparticles with its individual amino acid components. A common method involves the surface decoration of pre-synthesized nanoparticles. For example, tungsten oxide (WO₃) nanosheets have been functionalized by mixing the nanoparticles with either L-tryptophan or L-cysteine in a phosphate (B84403) buffer, allowing the amino acids to bind to the nanoparticle surface. nih.govnih.gov A similar co-precipitation method has been used for amino acid-functionalized magnetite (Fe₃O₄) nanoparticles. azonano.com

Characterization of these functionalized nanoparticles is crucial to confirm successful conjugation and determine their physical properties.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups of the amino acids on the nanoparticle surface. For instance, the FTIR spectrum of WO₃ functionalized with L-cysteine or L-tryptophan reveals the presence of carbon atoms and specific bands corresponding to the amino acid functional groups that are absent in the spectra of the bare nanoparticles. nih.gov

Transmission Electron Microscopy (TEM) analysis helps to determine the size and morphology of the nanoparticles, showing, for example, that amino acid-capped gold nanoparticles (AuNPs) are spherical with average diameters varying based on the capping amino acid. frontiersin.org

Zeta Potential Analysis measures the surface charge of the nanoparticles, which influences their stability in solution and their interaction with biological membranes. nih.govacs.org

| Technique | Observation for WO₃-Cys / WO₃-Trp | Inference | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Appearance of new bands corresponding to O-H stretching and H-O-H bending. Presence of bands for W=O stretching. | Successful surface functionalization with L-cysteine and L-tryptophan. | nih.gov |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Detection of carbon atoms on the surface of functionalized WO₃. | Confirms the presence of the amino acids on the nanoparticle surface. | nih.gov |

| Transmission Electron Microscopy (TEM) | Homogeneous nanosheet morphology. | Describes the physical shape and structure of the synthesized nanoparticles. | nih.gov |

Elucidation of Enhanced Bioactivity Mechanisms at the Molecular Level

The modification of nanoparticle surfaces with L-cysteine and L-tryptophan results in a significant enhancement of their biological activities, particularly their antimicrobial effects. nih.govnih.gov Studies on tungsten oxide nanoparticles show that their functionalization leads to higher broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as potent antifungal activity against Candida albicans. nih.govnih.gov

The molecular mechanisms behind this enhanced bioactivity are multifaceted:

Improved Cellular Uptake: The presence of amino acids on the nanoparticle surface can facilitate their uptake into microbial cells. The thiol (SH) group of cysteine, in particular, is thought to enhance cellular interactions and uptake through a high protonation effect on various intracellular proteins. nih.gov

Synergistic Antimicrobial Action: The amino acids themselves possess some antimicrobial properties, which can act synergistically with the nanoparticle core. L-cysteine and L-tryptophan-rich peptides are known to have potent antimicrobial activity against many human pathogens. nih.gov When conjugated to nanoparticles, this effect is amplified.

Generation of Reactive Oxygen Species (ROS): Some metal oxide nanoparticles exert their antimicrobial effect by generating ROS. The interaction between the nanoparticle and the amino acid can modulate this activity. For L-tryptophan functionalized nanoparticles, it has been shown that an antioxidant can reduce the growth inhibition, suggesting that ROS generation contributes to the antimicrobial action. researchgate.net

Targeted Molecular Interactions: The functional groups of the amino acids can engage in specific interactions at the molecular level. The thiol group of cysteine is particularly reactive and can interact with proteins and enzymes within the microbe, disrupting essential functions. nih.gov

| Microorganism | WO₃-Cys | WO₃-Trp | Reference |

|---|---|---|---|

| Staphylococcus aureus | 85.82 | Not specified, but showed broad-spectrum activity | nih.gov |

| Pseudomonas aeruginosa | 112.7 | Not specified, but showed broad-spectrum activity | nih.gov |

| Candida albicans | 105.9 | Not specified, but showed strong antifungal activity | nih.govnih.gov |

Advanced Analytical Techniques for Detection and Quantification of L Cysteinyl L Tryptophan

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of dipeptides in complex matrices. For L-Cysteinyl-L-tryptophan and other tryptophan-containing dipeptides, specific methods have been developed, particularly for their analysis in cell culture media where they can be used as a more stable source of L-tryptophan. researchgate.net

One such documented method involves quantitative analysis using an LC-MS/MS system following a derivatization step to enhance sensitivity and chromatographic performance. researchgate.net In this approach, samples, such as cell culture supernatants, first undergo protein removal. The cleared sample is then derivatized with a specialized reagent before injection into the LC-MS/MS system. researchgate.netub.edu This derivatization is crucial as it improves the ionization efficiency and fragmentation patterns of the dipeptide, allowing for highly sensitive detection through multiple reaction monitoring (MRM).

Table 1: Key Parameters of a Derivatization-Based LC-MS/MS Method for Dipeptide Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Sample Type | Cell Culture Supernatant | researchgate.net |

| Sample Prep | Protein removal followed by derivatization. | researchgate.net |

| Derivatization | Use of a highly sensitive precolumn reagent (e.g., APDS). | researchgate.netub.edu |

| Quantification | Calculation of concentration using an analytical curve with standards. | researchgate.net |

This method ensures that even trace amounts of the dipeptide can be accurately measured, which is vital for studies involving cellular metabolism and the stability of supplemented nutrients in media. researchgate.net

Electrochemical Sensing Methodologies for Chiral Detection and Specificity

Electrochemical methods offer a rapid and sensitive platform for the detection of various biomolecules. However, the development of electrochemical sensors specifically for the chiral detection and quantification of the this compound dipeptide is not extensively documented in publicly available scientific literature.

Research has been conducted on the interaction of this compound with metallic surfaces, which forms a basis for potential sensor development. Techniques such as Quartz Crystal Microbalance (QCM) have been used to study the irreversible binding of the dipeptide onto gold surfaces via the gold-sulfur bond of the cysteine residue. researchgate.netresearchgate.net These studies provide foundational knowledge on the orientation and surface area occupied by the molecule, which is critical for designing a specific recognition layer on an electrode. researchgate.net While cyclic voltammetry has been employed to study the redox behavior of the constituent amino acid L-tryptophan, direct application of these methods for the specific and chiral detection of the intact dipeptide remains an area for future research development. mdpi.com

Spectrophotometric and Fluorometric Assays for Detection and Molecular Probing

Spectroscopic and fluorometric techniques leverage the unique optical properties of the tryptophan residue within the this compound dipeptide for detection and structural analysis.

Surface-Enhanced Raman Scattering (SERS) for Molecular Probing

SERS is a powerful vibrational spectroscopy technique that provides detailed structural information about molecules adsorbed on noble metal nanostructures. It has been employed to study this compound (Cys-Trp) in depth. mdpi.com In these studies, the dipeptide is anchored to silver (Ag) or gold (Au) surfaces through its cysteine residue. The resulting SERS spectra are dominated by the signals from the tryptophan side chain, providing a distinct molecular fingerprint. mdpi.com This technique is exceptionally sensitive to the local environment and orientation of the dipeptide, making it an excellent tool for molecular probing rather than bulk quantification. mdpi.com

Table 2: Research Findings from SERS Analysis of Cys-Trp Dipeptide

| Finding | Significance | SERS Substrate | Reference |

|---|---|---|---|

| Dominant Signal | SERS spectra are dominated by bands from the aromatic Trp side chain. | Ag and Au Nanoparticles | mdpi.com |

| Structural Insight | Allows for detailed assignment of vibrational bands with the aid of Density Functional Theory (DFT) calculations. | Ag and Au Nanoparticles | mdpi.com |

| Orientation Study | Provides information on how the dipeptide anchors and orients itself on the metal surface. | Au(110) | science.gov |

Intrinsic Fluorescence for Detection

The tryptophan component of the dipeptide possesses intrinsic fluorescence, a property that is highly sensitive to the molecular environment. science.gov This fluorescence can be exploited for detection. The indole (B1671886) side chain of tryptophan typically excites around 280 nm and emits in the range of 300-350 nm. The exact emission maximum and quantum yield are strongly influenced by factors such as solvent polarity, pH, and binding to other molecules. This sensitivity allows for the development of fluorometric assays where changes in fluorescence signal (intensity, lifetime, or wavelength shift) can indicate the presence of the dipeptide or its interaction with a target. While specific fluorometric kits for quantifying this compound are not commonly cited, the principle remains a viable strategy for its detection and for probing molecular interactions. science.gov

Q & A

Q. What are the standard analytical methods for quantifying L-Cysteinyl-L-tryptophan in biological samples?

To quantify this compound, high-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

- Mobile phase : A gradient of acetonitrile and aqueous buffer (e.g., 0.1% trifluoroacetic acid) .

- Column : Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) .

- Detection wavelength : 280 nm (optimized for indole and thiol groups) .

- Calibration : Prepare standards in the range of 0.1–100 µM, with triplicate injections to ensure linearity (R² > 0.99) .

Note: For biological matrices (e.g., plasma), include protein precipitation steps using methanol or acetonitrile to reduce interference .

Q. How does this compound participate in major metabolic pathways?

this compound serves as a precursor in:

- Serotonin synthesis : Via decarboxylation and hydroxylation, particularly in neuronal and enterochromaffin cells .

- Immune modulation : Indirectly through tryptophan catabolism by indoleamine 2,3-dioxygenase (IDO), which depletes local tryptophan levels to suppress T-cell activity .

- Antioxidant pathways : The cysteine residue contributes to glutathione synthesis under oxidative stress .

Q. What are the key considerations for preparing stable solutions of this compound in experimental settings?

- Solvent : Use deoxygenated PBS (pH 7.4) or ammonium bicarbonate buffer (pH 8.0) to prevent oxidation of the cysteine thiol group .

- Storage : Aliquot and store at -80°C under nitrogen to minimize degradation. Avoid freeze-thaw cycles .

- Quality control : Validate stability via LC-MS over 24–72 hours under experimental conditions (e.g., 37°C) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the immunomodulatory effects of this compound?

- In vitro models : Use IDO-expressing dendritic cells co-cultured with T-cells. Measure tryptophan depletion via HPLC and assess T-cell proliferation via CFSE staining .

- In vivo models : Employ pregnant murine models with IDO inhibitors (e.g., 1-methyl-tryptophan) to study fetal rejection mechanisms .

- Controls : Include knockout models (e.g., IDO⁻/⁻ mice) and sham-treated cohorts to isolate pathway-specific effects .

Q. What methodologies address contradictory findings in this compound's role across different biological models?

- Meta-analysis : Aggregate data from >10 studies using PRISMA guidelines, focusing on variables like dosage, model species, and endpoint assays .

- Mechanistic reconciliation : Conduct cross-species comparisons (e.g., human vs. murine macrophages) to identify conserved vs. species-specific pathways .

- Statistical rigor : Apply mixed-effects models to account for heterogeneity in experimental designs .

Q. What advanced techniques are used to synthesize and characterize constrained analogs of this compound?

- Synthesis : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected residues. Cyclize via disulfide bridges or lactam formation to constrain conformation .

- Characterization : Use circular dichroism (CD) for secondary structure analysis and NMR (e.g., 2D NOESY) to confirm spatial constraints .

- Functional assays : Test analogs in serotonin receptor binding assays (e.g., 5-HT1A) to evaluate bioactivity .

Q. How should longitudinal studies on microbial metabolism of this compound be structured?

- Sampling : Collect fecal samples at 0, 7, and 14 days post-administration. Use anaerobic chambers to preserve microbial viability .

- Metabolomics : Perform LC-MS/MS with targeted panels for tryptophan metabolites (e.g., indole-3-acetic acid, kynurenine) .

- Ethical compliance : Obtain IRB approval for human studies and document informed consent for sample collection .

Methodological and Ethical Guidelines

- Statistical analysis : Partner with biostatisticians to predefine power calculations and analytic pipelines (e.g., R or SAS) .

- Reproducibility : Share raw data and code via repositories like Zenodo or Figshare, adhering to FAIR principles .

- Ethical oversight : For clinical trials, register protocols on ClinicalTrials.gov and include Data Safety Monitoring Boards (DSMBs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.